(+)-Tetraconazole

Description

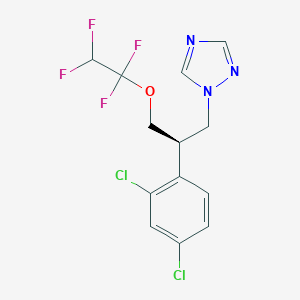

Structure

2D Structure

3D Structure

Properties

CAS No. |

131320-41-7 |

|---|---|

Molecular Formula |

C13H11Cl2F4N3O |

Molecular Weight |

372.14 g/mol |

IUPAC Name |

1-[(2R)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole |

InChI |

InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2/t8-/m1/s1 |

InChI Key |

LQDARGUHUSPFNL-MRVPVSSYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)[C@H](CN2C=NC=N2)COC(C(F)F)(F)F |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of (+)-Tetraconazole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraconazole (B1682234), a broad-spectrum triazole fungicide, is a chiral molecule widely employed in agriculture for the control of a variety of fungal pathogens. Its efficacy is primarily attributed to the inhibition of the fungal enzyme sterol 14α-demethylase (CYP51), a critical component of the ergosterol (B1671047) biosynthesis pathway. This guide provides a comprehensive overview of the discovery and, in particular, the enantioselective synthesis of the more active (+)-enantiomer of tetraconazole. Detailed experimental protocols for the chemoenzymatic synthesis are provided, along with quantitative data on the biological activity of the individual enantiomers. Furthermore, key pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying chemical and biological processes.

Discovery and Background

Tetraconazole was first introduced around 1990 as a systemic fungicide with protective, curative, and eradicant properties.[1] It belongs to the triazole class of fungicides, which are known for their potent inhibition of sterol biosynthesis in fungi. Early research into the biological activity of tetraconazole revealed that the two enantiomers, (R)-(+)-tetraconazole and (S)-(-)-tetraconazole, exhibit different levels of fungicidal activity. Subsequent studies confirmed that the (R)-(+)-enantiomer is the more potent inhibitor of the target enzyme, CYP51.[1] This enantioselectivity in biological activity has driven the development of synthetic methods to isolate or produce the more active (+)-enantiomer, aiming to improve efficacy and reduce the environmental load of the less active isomer.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of tetraconazole is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes that regulates membrane fluidity and integrity. Tetraconazole, specifically the (+)-enantiomer, binds to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol, a precursor to ergosterol. The disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and ultimately compromises the fungal cell membrane, inhibiting fungal growth and proliferation.

The following diagram illustrates the inhibition of the ergosterol biosynthesis pathway by (+)-Tetraconazole.

References

An In-depth Technical Guide to (R)-(+)-Tetraconazole: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraconazole (B1682234) is a broad-spectrum, systemic triazole fungicide widely utilized in agriculture to control a variety of fungal diseases. Its molecular structure contains a single chiral center, giving rise to two distinct stereoisomers (enantiomers): (R)-(+)-Tetraconazole and (S)-(-)-Tetraconazole. While often used as a racemic mixture (an equal blend of both enantiomers), research has demonstrated that the fungicidal activity is predominantly associated with the (R)-(+)-enantiomer.[1][2] This enantioselectivity is critical, as the (R)-(+)- form has been found to be significantly more potent against target fungal pathogens, making it a subject of great interest for developing more efficient and targeted agrochemicals.[3]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of (R)-(+)-Tetraconazole. It includes detailed data, experimental protocols, and visual diagrams to support researchers and professionals in the fields of agrochemistry, drug development, and environmental science.

Chemical Structure and Identification

(R)-(+)-Tetraconazole is a complex organic molecule characterized by a dichlorophenyl group, a triazole ring, and a tetrafluoroethoxypropyl side chain. The "R" designation refers to the specific spatial arrangement of atoms around the chiral carbon center, as defined by the Cahn-Ingold-Prelog priority rules.

| Identifier | Value |

| IUPAC Name | 1-[(2R)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole[4] |

| CAS Number | 131320-41-7[4][5] |

| Molecular Formula | C₁₃H₁₁Cl₂F₄N₃O[2][5] |

| Molecular Weight | 372.15 g/mol [2][6][5] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)--INVALID-LINK--COC(C(F)F)(F)F |

| InChI | InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2/t8-/m1/s1[4][5] |

| InChIKey | LQDARGUHUSPFNL-MRVPVSSYSA-N[4][5] |

Physicochemical Properties

The physical and chemical properties of tetraconazole are crucial for its formulation, application, and environmental fate. The technical grade material is typically a viscous liquid.

| Property | Value |

| Appearance | Viscous liquid[7] |

| Pour Point | 6 °C (for racemic mixture)[8] |

| Boiling Point | Decomposes before boiling |

| Water Solubility | 150 mg/L (at 20°C) |

| Organic Solvent Solubility | Readily soluble in acetone, methanol, and 1,2-dichloroethane. Soluble in DMSO at 125 mg/mL.[7] |

| Log Kₒw (Octanol/Water) | 3.1 (at pH 7) |

| Vapor Pressure | 1.2 x 10⁻⁵ mmHg (at 20°C) |

| Density | 1.4382 g/cm³ (at 20°C) |

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary mode of action for (R)-(+)-Tetraconazole, like other azole fungicides, is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, structure, and function.

Tetraconazole specifically targets and inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) .[9] This enzyme is a critical catalyst in the ergosterol biosynthesis pathway, responsible for removing the 14α-methyl group from lanosterol. By binding to the heme iron center of the CYP51 enzyme, tetraconazole blocks its catalytic activity.[10] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The resulting defective cell membrane has altered permeability and cannot function properly, ultimately leading to the cessation of fungal growth and cell death.[10]

Enantioselectivity and Biological Activity

A key aspect of tetraconazole's biological activity is its enantioselectivity. The three-dimensional arrangement of the atoms in the (R)-(+)-enantiomer allows for a more effective binding to the active site of the target CYP51 enzyme compared to its (S)-(-)- counterpart. This results in significantly higher fungicidal potency.

Studies have shown that the fungicidal activity of (R)-(+)-tetraconazole against key wheat pathogens, Rhizoctonia cerealis and Fusarium graminearum, is approximately 1.49 to 1.98 times greater than that of (S)-(-)-tetraconazole.[3]

| Pathogen | Enantiomer | EC₅₀ (mg/L) | Relative Potency |

| Rhizoctonia cerealis | (R)-(+)-Tetraconazole | 0.382 | ~1.98x vs (S)-(-) |

| (S)-(-)-Tetraconazole | 0.755 | ||

| Fusarium graminearum | (R)-(+)-Tetraconazole | 0.539 | ~1.49x vs (S)-(-) |

| (S)-(-)-Tetraconazole | 0.802 |

Data adapted from studies on wheat pathogens. EC₅₀ represents the effective concentration required to inhibit 50% of fungal growth.

Experimental Protocols

Chemoenzymatic Synthesis of (R)-(+)-Tetraconazole

An effective method for producing enantiomerically pure tetraconazole involves a chemoenzymatic approach. This method leverages the high stereoselectivity of enzymes, such as lipases, to resolve a racemic mixture or transform a prochiral precursor.

Methodology Overview: One reported synthesis involves the stereoselective lipase-catalyzed hydrolysis of the racemic precursor (R,S)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-prop-1-yl acetate (B1210297).[1] The lipase (B570770) preferentially hydrolyzes one enantiomer of the acetate, leaving the other unreacted. The resulting alcohol and the unreacted acetate can then be separated chromatographically. The separated, enantiomerically pure intermediate is then converted to the final (R)-(+)-Tetraconazole product.[1]

Enantioselective Analysis in Environmental Matrices

To assess the environmental behavior and fate of tetraconazole, a robust analytical method capable of separating and quantifying the individual enantiomers is required. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has proven effective.[3]

Protocol Outline:

-

Sample Preparation: A representative sample (e.g., wheat plant, soil) is homogenized.

-

Extraction: The homogenized sample is placed in a centrifuge tube with acetonitrile. The mixture is vortexed vigorously to extract the pesticide residues.

-

Partitioning: QuEChERS extraction salts (e.g., MgSO₄, NaCl) are added to induce phase separation between the aqueous and organic layers. The tube is shaken and centrifuged.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing sorbents (e.g., PSA, C18) to remove interfering matrix components like fatty acids and pigments. The tube is vortexed and centrifuged.

-

Analysis: The final, cleaned extract is analyzed by UPLC-MS/MS equipped with a chiral column (e.g., cellulose-based) to separate the (R)-(+) and (S)-(-) enantiomers for accurate quantification.[3][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Tetraconazole (Ref: M14360) [sitem.herts.ac.uk]

- 3. Enantioselective effects of the chiral fungicide tetraconazole in wheat: Fungicidal activity and degradation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-Tetraconazole | C13H11Cl2F4N3O | CID 11603162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Tetraconazole | C13H11Cl2F4N3O | CID 80277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Enantioselective Synthesis of (+)-Tetraconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraconazole (B1682234), a broad-spectrum triazole fungicide, is a chiral molecule where the fungicidal activity is primarily associated with the (+)-enantiomer. This technical guide provides an in-depth overview of the enantioselective synthesis of (+)-tetraconazole, focusing on chemoenzymatic strategies. Detailed experimental protocols for the key synthetic transformations are provided, along with tabulated quantitative data for easy comparison of reaction parameters and outcomes. The synthetic pathways and experimental workflows are visualized using logical diagrams to facilitate a comprehensive understanding of the processes involved. This guide is intended to be a valuable resource for researchers and professionals engaged in the development of more effective and environmentally conscious agrochemicals.

Introduction

Tetraconazole, chemically known as (±)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether, is a systemic fungicide widely used in agriculture. It functions by inhibiting the C14-demethylase enzyme, which is crucial for ergosterol (B1671047) biosynthesis in fungi. As with many chiral pesticides, the enantiomers of tetraconazole exhibit different biological activities. The R-(+)-form has been identified as the more fungitoxic enantiomer.[1] The development of enantioselective synthetic routes to this compound is therefore of significant interest, as it allows for the production of a more potent and potentially safer agrochemical with a reduced environmental footprint.

This guide focuses on the chemoenzymatic approaches for the synthesis of this compound, which offer high enantioselectivity under mild reaction conditions.

Synthetic Pathways

The enantioselective synthesis of this compound is primarily achieved through the preparation of an optically active precursor, (R)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol, followed by etherification. Two main chemoenzymatic strategies have been successfully employed to obtain this chiral alcohol:

-

Route A: Lipase-catalyzed hydrolytic resolution of racemic (±)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl acetate.

-

Route B: Lipase-catalyzed asymmetric transesterification of the prochiral precursor, 2-(2,4-dichlorophenyl)-1,3-propanediol.

A logical overview of the synthetic approach is presented below:

References

An In-depth Technical Guide to the Stereoisomerism of Tetraconazole and its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraconazole (B1682234) is a broad-spectrum triazole fungicide widely employed in agriculture for the control of various fungal pathogens. As a chiral compound, it exists as a racemic mixture of two enantiomers, (R)-(+)-tetraconazole and (S)-(-)-tetraconazole. This technical guide provides a comprehensive overview of the stereoisomerism of tetraconazole, delving into the differential biological activities, enantioselective degradation, and analytical methodologies for the separation and quantification of its enantiomers. Quantitative data on fungicidal efficacy and degradation are summarized, and detailed experimental protocols are provided. Furthermore, key experimental workflows and the biochemical pathway of its mode of action are visualized to offer a complete technical resource for researchers, scientists, and professionals in the field of drug and pesticide development.

Introduction

Tetraconazole, chemically known as (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether, is a systemic fungicide that functions by inhibiting the C14-demethylation of sterols in fungi, a critical step in the biosynthesis of ergosterol (B1671047).[1] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to the cessation of fungal growth.[1]

Tetraconazole possesses a single chiral center at the C-2 position of the propyl chain, resulting in the existence of two enantiomers: (R)-(+)-tetraconazole and (S)-(-)-tetraconazole.[2][3] Commercially, tetraconazole is available as a racemic mixture.[3] It is well-established that the enantiomers of chiral pesticides can exhibit significant differences in their biological activity, degradation rates, and toxicity.[2][4] In the case of tetraconazole, the (R)-(+)-enantiomer has been identified as the more biologically active form.[4][5][6] This enantioselectivity has significant implications for optimizing fungicidal formulations, reducing environmental impact, and conducting accurate risk assessments.

Enantioselective Biological Activity

The fungicidal activity of tetraconazole is predominantly attributed to the (R)-(+)-enantiomer, which exhibits significantly greater efficacy against various fungal pathogens compared to the (S)-(-)-enantiomer.[4][5] This difference in activity is a crucial consideration for the development of more effective and environmentally benign fungicidal products.

Quantitative Data on Fungicidal Activity

The enantioselective fungicidal activity of tetraconazole has been demonstrated against several plant pathogens. The (R)-(+)-enantiomer consistently shows a higher inhibitory effect on mycelial growth.

| Fungal Pathogen | Enantiomer | EC50 (mg/L) | Relative Activity ((S)-(-)/(R)-(+)) | Reference |

| Rhizoctonia cerealis | (R)-(+)-tetraconazole | Not specified | - | [4] |

| (S)-(-)-tetraconazole | Not specified | 1.49x less active | [4] | |

| Fusarium graminearum | (R)-(+)-tetraconazole | Not specified | - | [4] |

| (S)-(-)-tetraconazole | Not specified | 1.98x less active | [4] |

Note: Specific EC50 values were not available in the cited literature, but the relative activity provides a clear indication of enantioselectivity.

Enantioselective Degradation

The environmental fate of tetraconazole is also influenced by its stereochemistry, with studies showing enantioselective degradation in different environmental matrices such as soil and plants. This differential degradation can lead to an enrichment of one enantiomer over the other, which has implications for long-term efficacy and environmental risk.

Quantitative Data on Enantioselective Degradation

Studies on the degradation of tetraconazole in wheat and soil have revealed that the degradation rates of the enantiomers can differ significantly.

| Matrix | Enantiomer | Degradation Rate | Half-life (days) | Reference |

| Wheat | (S)-(-)-tetraconazole | More rapidly degraded | Not specified | [4][5] |

| (R)-(+)-tetraconazole | Less rapidly degraded | Not specified | [4][5] | |

| Wheat Soil | (R)-(+)-tetraconazole | Preferentially degraded | Not specified | [4][5] |

| (S)-(-)-tetraconazole | Less rapidly degraded | Not specified | [4][5] | |

| Grapes | Racemic tetraconazole | Faster than difenoconazole (B1670550) | 12.5 (recommended rate) | [7] |

| 28.5 (double rate) | [7] |

Note: While the direction of enantioselectivity is reported, specific half-life values for the individual enantiomers in these studies were not provided.

Experimental Protocols

Chiral Separation of Tetraconazole Enantiomers by HPLC

A robust method for the separation and quantification of tetraconazole enantiomers is crucial for studying their enantioselective properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique employed.[2][4]

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV or mass spectrometric detector.[4]

Chromatographic Conditions (Example):

-

Chiral Column: Polysaccharide-based chiral stationary phase, such as cellulose (B213188) tris-(4-methylbenzoate).[4]

-

Mobile Phase: n-hexane and ethanol (B145695) (e.g., 90:10 v/v).[4] The mobile phase should be degassed before use.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 230 nm.

Procedure:

-

System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Standard Injection: Inject a racemic standard of tetraconazole to determine the retention times of the (R)-(+)- and (S)-(-)-enantiomers.

-

Calibration: Prepare a series of standard solutions of the racemate or individual enantiomers at known concentrations and inject them to construct a calibration curve.

-

Sample Injection: Inject the prepared sample extracts.

-

Data Analysis: Identify and integrate the peaks corresponding to each enantiomer in the sample chromatograms. Quantify the concentration of each enantiomer using the calibration curve.

Sample Preparation using QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices.[1][4]

Materials:

-

Homogenizer (e.g., blender)

-

50 mL centrifuge tubes

-

Acetonitrile (B52724) (ACN)

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride

-

Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents.

Procedure:

-

Sample Homogenization: Weigh a representative portion of the sample (e.g., 10 g of soil or plant material) and homogenize it.[1]

-

Extraction:

-

Cleanup (d-SPE):

-

Take an aliquot of the upper acetonitrile layer (e.g., 1 mL) and transfer it to a d-SPE tube.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

The resulting supernatant is ready for analysis by HPLC or other analytical techniques.

-

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This assay is used to determine the efficacy of the tetraconazole enantiomers in inhibiting the growth of fungal mycelia.[2][6]

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Petri dishes

-

Fungal cultures

-

Stock solutions of (R)-(+)-tetraconazole, (S)-(-)-tetraconazole, and racemic tetraconazole.

Procedure:

-

Media Preparation: Prepare PDA medium and amend it with various concentrations of the test compounds (and a solvent control).

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.[2]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.[2]

-

Assessment: Measure the diameter of the fungal colony daily until the control plate is fully grown.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Determine the EC50 value (the concentration that causes 50% inhibition of growth) for each enantiomer and the racemate.[2]

Visualizations

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Tetraconazole inhibits the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical step in the ergosterol biosynthesis pathway in fungi. The (R)-(+)-enantiomer is a more potent inhibitor of this enzyme.

Caption: Inhibition of the ergosterol biosynthesis pathway by tetraconazole enantiomers.

Experimental Workflow: Chiral HPLC Separation

The following diagram illustrates the general workflow for the chiral separation and analysis of tetraconazole enantiomers.

Caption: General workflow for chiral HPLC analysis of tetraconazole enantiomers.

Experimental Workflow: In Vitro Bioassay

The diagram below outlines the key steps in performing an in vitro mycelial growth inhibition bioassay.

Caption: Workflow for the in vitro fungicidal bioassay of tetraconazole enantiomers.

Conclusion

The stereoisomerism of tetraconazole plays a pivotal role in its fungicidal activity and environmental behavior. The (R)-(+)-enantiomer is the more active eutomer, exhibiting significantly greater efficacy against fungal pathogens than the (S)-(-)-enantiomer. Furthermore, the degradation of tetraconazole in the environment can be enantioselective, a factor that must be considered in environmental risk assessments. The detailed experimental protocols and workflows provided in this guide offer a foundation for researchers to further investigate the enantioselective properties of tetraconazole and other chiral fungicides. A deeper understanding of these stereochemical nuances is essential for the development of more effective, safer, and environmentally sustainable crop protection solutions. Future research should focus on obtaining more comprehensive quantitative data, such as specific EC50 values and degradation half-lives for individual enantiomers across a wider range of fungal species and environmental conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. unitedchem.com [unitedchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Enantioselective effects of the chiral fungicide tetraconazole in wheat: Fungicidal activity and degradation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Degradation kinetics and safety evaluation of tetraconazole and difenoconazole residues in grape - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Stereoisomeric Potency: A Technical Guide to the Biological Activity of (+)-Tetraconazole Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraconazole (B1682234), a broad-spectrum triazole fungicide, plays a critical role in modern agriculture. As a chiral compound, it exists in two enantiomeric forms: (R)-(+)-tetraconazole and (S)-(-)-tetraconazole. Emerging research demonstrates a significant disparity in the biological activity of these stereoisomers, with the (+)-enantiomer exhibiting markedly superior fungicidal efficacy. This technical guide provides a comprehensive analysis of the enantioselective bioactivity of tetraconazole, detailing its mechanism of action, quantitative differences in potency, and the experimental methodologies used for its evaluation. Through structured data presentation and visual diagrams of key biological pathways and experimental workflows, this document aims to equip researchers and professionals in drug development with the critical information needed to advance the development of more effective and environmentally conscious fungicidal solutions.

Introduction

Tetraconazole [(R,S)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether] is a systemic fungicide renowned for its efficacy against a wide array of fungal pathogens in various crops.[1] Its primary mode of action is the inhibition of the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[1][2] This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an indispensable molecule for maintaining the integrity and functionality of fungal cell membranes.[1][2] Inhibition of CYP51 leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols, which collectively disrupt the cell membrane, ultimately arresting fungal growth.[2][3]

The presence of a single chiral center in tetraconazole's molecular structure gives rise to two distinct enantiomers: (R)-(+)-tetraconazole and (S)-(-)-tetraconazole.[1] It is a well-established principle in pharmacology and toxicology that enantiomers of a chiral compound can exhibit profound differences in their biological activities.[4] This holds true for tetraconazole, where the (R)-(+)-enantiomer has been consistently identified as the more biologically active form.[4][5][6] This enantioselectivity has significant implications for the development of next-generation fungicides, suggesting that the use of enantiomerically pure formulations could lead to reduced application rates, lower environmental impact, and enhanced target specificity.

Enantioselective Biological Activity: Quantitative Analysis

The differential biological activity of tetraconazole enantiomers has been quantified through various in vitro and in vivo studies. The (R)-(+)-enantiomer consistently demonstrates greater potency in both fungicidal activity and target enzyme inhibition.

Fungicidal Efficacy

Comparative studies have revealed that the (R)-(+)-enantiomer of tetraconazole is significantly more effective at inhibiting the growth of various fungal pathogens.

| Fungal Pathogen | Enantiomer | EC50 (µg/mL) | Relative Potency vs. Racemate | Reference |

| Rhizoctonia cerealis | (R)-(+)-Tetraconazole | - | ~1.49-1.98x more active than (S)-(-)-enantiomer | [5] |

| (S)-(-)-Tetraconazole | - | [5] | ||

| Fusarium graminearum | (R)-(+)-Tetraconazole | - | ~1.49-1.98x more active than (S)-(-)-enantiomer | [5] |

| (S)-(-)-Tetraconazole | - | [5] | ||

| Sphaerotheca fuliginea (on cucumber) | (R)-(+)-Tetraconazole | More fungitoxic | - | [4][6] |

| (S)-(-)-Tetraconazole | Less fungitoxic | - | [4][6] | |

| Erysiphe graminis (on wheat) | (R)-(+)-Tetraconazole | More fungitoxic | - | [4][6] |

| (S)-(-)-Tetraconazole | Less fungitoxic | - | [4][6] |

Table 1: Comparative Fungicidal Activity of Tetraconazole Enantiomers. The (R)-(+)-enantiomer consistently shows higher activity against various fungal species.

Inhibition of CYP51

The primary mechanism for the enhanced fungicidal activity of the (+)-enantiomer is its more potent inhibition of the target enzyme, CYP51.

| Target Enzyme | Enantiomer | IC50 (nM) | Fold Difference | Reference |

| Candida albicans CYP51 | (R)-(+)-Tetraconazole | 100 ± 12 | 5.5x more potent | [3][7] |

| (S)-(-)-Tetraconazole | 550 ± 58 | [3][7] | ||

| Racemic Tetraconazole | 350 ± 29 | [3][7] |

Table 2: Enantioselective Inhibition of Candida albicans CYP51. The (R)-(+)-enantiomer is a significantly more potent inhibitor of the target enzyme.[3][7]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal action of tetraconazole is a direct consequence of its interference with the ergosterol biosynthesis pathway, a vital process for fungal survival.

Caption: Mechanism of tetraconazole's antifungal activity via inhibition of the ergosterol biosynthesis pathway.

The triazole moiety of tetraconazole binds to the heme iron atom within the active site of CYP51.[2] This interaction prevents the natural substrate, lanosterol, from binding and undergoing demethylation. The higher potency of the (R)-(+)-enantiomer is attributed to a more favorable interaction with the apoprotein, potentially involving amino acid residues such as Phe-233 or Phe-235 in Candida albicans CYP51.[3][8][9] This stronger binding affinity results in a more effective inhibition of the enzyme.

Experimental Protocols

The evaluation of the enantioselective activity of tetraconazole relies on a series of well-defined experimental protocols.

Chiral Separation of Tetraconazole Enantiomers

A robust and reproducible method for separating the enantiomers is a prerequisite for studying their individual biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard technique.

Protocol: Chiral HPLC Separation

-

System Preparation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or diode array detector is required.

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as cellulose (B213188) tris-(4-methylbenzoate), is commonly used.[10]

-

Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 90:10 v/v) is typically employed as the mobile phase.[10][11] The mobile phase should be degassed prior to use.

-

Column Equilibration: The chiral column is equilibrated with the mobile phase for a minimum of 30 minutes or until a stable baseline is achieved.

-

Sample Injection: A solution of racemic tetraconazole is injected to determine the retention times of the individual enantiomers. Subsequently, samples containing the separated or unknown enantiomeric composition are injected.

-

Detection: The enantiomers are detected by their UV absorbance, typically at a wavelength of 220 nm.

-

Quantification: The concentration of each enantiomer is determined by integrating the peak areas and comparing them to a standard calibration curve.

Caption: General workflow for the chiral HPLC analysis of tetraconazole enantiomers.

In Vitro Fungicidal Activity Assay (Broth Microdilution)

The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[12]

Protocol: Broth Microdilution Susceptibility Assay (adapted from CLSI M38-A2) [12]

-

Antifungal Agent Preparation: Prepare a stock solution of each tetraconazole enantiomer and the racemate in dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the antifungal agents in RPMI-1640 medium within a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: Grow the fungal isolate on a suitable medium (e.g., potato dextrose agar) to induce sporulation. Harvest the conidia and adjust the concentration to a standardized level (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL).

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

CYP51 Enzyme Inhibition Assay

This in vitro assay quantifies the inhibitory effect of tetraconazole enantiomers on the activity of the CYP51 enzyme.

Protocol: High-Throughput CYP51 Enzyme Inhibition Assay [2]

-

Enzyme and Substrate Preparation: Obtain or prepare a source of fungal CYP51 (e.g., from a recombinant expression system). Prepare a stock solution of the substrate, lanosterol, in a suitable solvent.

-

Reaction Mixture: In a microplate format, prepare a reaction mixture containing the CYP51 enzyme, a buffer system, and a cofactor system (e.g., NADPH-cytochrome P450 reductase).

-

Inhibitor Addition: Add varying concentrations of the tetraconazole enantiomers and the racemate to the reaction wells.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, lanosterol.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Termination and Product Quantification: Stop the reaction and quantify the formation of the product (or the depletion of the substrate) using a suitable analytical method, such as HPLC or LC-MS/MS.

-

IC50 Determination: Calculate the percentage of enzyme inhibition for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to a dose-response curve.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective effects of the chiral fungicide tetraconazole in wheat: Fungicidal activity and degradation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Enantioselective determination of triazole fungice tetraconazole by chiral high-performance liquid chromatography and its application to pharmacokinetic study in cucumber, muskmelon, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of (+)-Tetraconazole

Introduction

Tetraconazole (B1682234) is a broad-spectrum triazole fungicide extensively used in agriculture to control a variety of fungal diseases. Its mechanism of action involves the inhibition of sterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi.[1] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth.

Tetraconazole possesses a single chiral center, resulting in the existence of two enantiomers: (R)-(+)-tetraconazole and (S)-(-)-tetraconazole.[2] Research has indicated that the fungicidal activity of these enantiomers can differ significantly, with the (R)-(+)- form often exhibiting greater efficacy against certain fungal pathogens.[3] This enantioselective activity underscores the importance of studying the individual enantiomers to develop more effective and targeted fungicidal products, potentially allowing for reduced application rates and a lower environmental impact. This guide provides a detailed overview of the core physicochemical properties of the biologically more active this compound enantiomer.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound. Data for the racemic mixture is also included for comparison where specific data for the enantiomer is not available.

| Property | Value | Remarks |

| IUPAC Name | 1-[(2R)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole | For the (+)-enantiomer |

| CAS Number | 131320-41-7 | For the (+)-enantiomer |

| Molecular Formula | C₁₃H₁₁Cl₂F₄N₃O | |

| Molecular Weight | 372.15 g/mol | [2][4] |

| Melting Point | 6 °C | For the racemic mixture. Pure enantiomers may have different melting points. |

| Boiling Point | Decomposes at 240 °C without boiling | For the racemic mixture. |

| Water Solubility | 150 mg/L (at 20°C, pH 7) | For the racemic mixture. |

| pKa | 0.65 | For the racemic mixture.[2] Triazole fungicides are generally very weak bases.[5] |

| LogP (Octanol/Water) | 4.4 | Computed value for the (+)-enantiomer. |

Experimental Protocols

Chiral Separation of Tetraconazole Enantiomers by High-Performance Liquid Chromatography (HPLC)

The separation of this compound from its (S)-(-)-enantiomer is crucial for studying its specific properties and biological activity. A common and effective method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a suitable detector (e.g., UV or CD detector).

-

Chiral Stationary Phase: A polysaccharide-based column, such as cellulose (B213188) tris-(4-methylbenzoate), is effective.[3]

-

Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 90:10 v/v). The mobile phase should be degassed before use.[3]

-

Racemic tetraconazole standard

-

This compound and (-)-Tetraconazole reference standards (if available)

-

Sample containing tetraconazole enantiomers, dissolved in a suitable solvent.

Procedure:

-

Column Equilibration: Equilibrate the chiral column with the mobile phase for a sufficient amount of time (typically at least 30 minutes) until a stable baseline is achieved.[3]

-

System Suitability: Inject a blank (mobile phase) to ensure the system is clean. Subsequently, inject the racemic tetraconazole standard to determine the retention times of the two enantiomers and to verify the separation performance.

-

Calibration: Prepare a series of calibration standards of known concentrations for each enantiomer (if available) or for the racemic mixture. Inject these standards to generate a calibration curve.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system.

-

Data Analysis: Identify the peaks corresponding to this compound and (-)-Tetraconazole based on their retention times. Integrate the peak areas and quantify the concentration of each enantiomer in the sample using the calibration curve.

Caption: Workflow for Chiral HPLC Analysis of Tetraconazole.

Determination of Water Solubility (Generator Column Method)

The generator column method is a reliable technique for determining the water solubility of sparingly soluble compounds like tetraconazole.

Materials and Equipment:

-

Generator column packed with a solid support (e.g., glass beads) coated with an excess of this compound.

-

HPLC pump to deliver water at a constant flow rate.

-

Water bath or column oven for temperature control.

-

Analytical system for quantification (e.g., HPLC-UV).

Procedure:

-

Column Preparation: Coat the solid support with this compound and pack it into a column.

-

Equilibration: Pump distilled water through the generator column at a low, constant flow rate. The water becomes saturated with the compound as it passes through the column. Maintain a constant temperature throughout the experiment.

-

Sample Collection: Collect the aqueous eluate from the column.

-

Quantification: Analyze the concentration of this compound in the collected eluate using a suitable analytical method like HPLC-UV.

-

Solubility Determination: The measured concentration of the compound in the eluate represents its water solubility at the experimental temperature.

Determination of Octanol/Water Partition Coefficient (LogP) by HPLC

The octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC). This method relies on the correlation between the retention time of a compound on a nonpolar stationary phase and its LogP value.

Materials and Equipment:

-

HPLC system with a reversed-phase column (e.g., C18).

-

Mobile phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water.

-

A set of reference compounds with known LogP values.

-

This compound sample.

Procedure:

-

Calibration: Inject the reference compounds and record their retention times.

-

LogP Calculation for Reference Compounds: Calculate the logarithm of the capacity factor (log k) for each reference compound using the formula: log k = log((tR - t0) / t0), where tR is the retention time of the compound and t0 is the void time of the column.

-

Calibration Curve: Plot a graph of the known LogP values of the reference compounds against their calculated log k values to generate a calibration curve.

-

Sample Analysis: Inject the this compound sample and determine its retention time.

-

LogP Estimation: Calculate the log k for this compound and use the calibration curve to estimate its LogP value.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Tetraconazole, like other azole fungicides, functions by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The specific target is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme.[6][7][8]

The nitrogen atom in the triazole ring of tetraconazole binds to the heme iron atom in the active site of CYP51.[7] This binding inhibits the enzyme's ability to demethylate lanosterol, a precursor to ergosterol. The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. This disruption of the membrane's structure and function ultimately inhibits fungal growth.[8][9][10]

Caption: Tetraconazole's Mechanism of Action.

References

- 1. japsonline.com [japsonline.com]

- 2. Tetraconazole (Ref: M14360) [sitem.herts.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. GSRS [precision.fda.gov]

- 5. Determination of acid dissociation constants of triazole fungicides by pressure assisted capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

- 10. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

Chemical and Physical Properties of (+)-Tetraconazole

An In-depth Technical Guide to (+)-Tetraconazole

This guide provides a comprehensive overview of the chemical identifiers for this compound, tailored for researchers, scientists, and professionals in drug development.

This compound, a specific stereoisomer of the triazole fungicide Tetraconazole, is distinguished by its unique chemical properties. The following table summarizes its key chemical identifiers.

| Identifier | Value |

| CAS Registry Number | 131320-41-7[1][2] |

| IUPAC Name | 1-[(2R)-2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole[2] |

| Molecular Formula | C₁₃H₁₁Cl₂F₄N₃O[1][2] |

| Molecular Weight | 372.15 g/mol [1] |

| InChI | InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2/t8-/m1/s1[1][2] |

| InChIKey | LQDARGUHUSPFNL-MRVPVSSYSA-N[1][2] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)--INVALID-LINK--COC(C(F)F)(F)F[1] |

Experimental Protocols

Visualizations

The following diagram illustrates the chemical structure of this compound.

References

In vitro antifungal spectrum of (+)-Tetraconazole

An In-Depth Technical Guide to the In Vitro Antifungal Spectrum of (+)-Tetraconazole

Introduction

Tetraconazole (B1682234) is a broad-spectrum, systemic triazole fungicide widely employed in agriculture for the protection of various crops.[1][2] Its chemical structure, (R,S)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether, features a single chiral center, resulting in two distinct enantiomers: (R)-(+)-tetraconazole and (S)-(-)-tetraconazole.[1] It is well-documented that for many chiral pesticides, biological activity is enantioselective.[2] Research has consistently shown that the (R)-(+)-enantiomer of tetraconazole is the more biologically active and fungitoxic form.[2][3]

This technical guide provides a comprehensive overview of the in vitro antifungal activity of this compound, detailing its mechanism of action, summarizing its known antifungal spectrum with quantitative data, and outlining the standard experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals involved in drug development and crop protection.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary mode of action for tetraconazole, characteristic of triazole fungicides, is the inhibition of sterol 14α-demethylase (CYP51).[1][4] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway. Ergosterol is an indispensable molecule for the integrity and function of fungal cell membranes.[1] By blocking CYP51, tetraconazole depletes ergosterol and leads to the accumulation of toxic sterol precursors, which disrupts membrane structure and function, ultimately inhibiting fungal growth.[1][4]

The enantioselectivity of tetraconazole is evident in its interaction with the target enzyme. Studies have demonstrated that this compound is a significantly more potent inhibitor of CYP51 than its (-) counterpart. For instance, this compound was found to be five times more potent in inhibiting the catalytic activity of CYP51 from the fungal pathogen Candida albicans when compared to (-)-Tetraconazole.[5]

In Vitro Antifungal Spectrum of this compound

This compound has demonstrated a broad spectrum of activity against fungal pathogens belonging to the Ascomycetes, Basidiomycetes, and Deuteromycetes classes.[2] Its efficacy is quantitatively superior to that of the (S)-(-)-enantiomer.

The following table summarizes the available quantitative data on the in vitro activity of this compound.

| Fungal Pathogen | Host/Source | Activity Metric | This compound Value | Comparative Activity [(+)- vs (-)-enantiomer] | Reference |

| Rhizoctonia cerealis | Wheat | Fungicidal Activity | - | 1.49 - 1.98 times greater | [3][4] |

| Fusarium graminearum | Wheat | Fungicidal Activity | - | 1.49 - 1.98 times greater | [3][4] |

| Wheat Pathogens (unspecified) | Wheat | EC₅₀ | 0.382 - 0.802 mg/L | - | [4] |

| Candida albicans | Clinical | CYP51 Inhibition | - | 5 times more potent | [5] |

| Note: This EC₅₀ value is for racemic tetraconazole, but the activity is primarily attributed to the (+)-enantiomer. |

Experimental Protocols

The determination of in vitro antifungal activity, typically measured by the Minimum Inhibitory Concentration (MIC), is performed using standardized methods to ensure reproducibility. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a commonly accepted technique.[6][7][8]

Broth Microdilution Method for MIC Determination

This protocol provides a generalized methodology for determining the MIC of this compound against filamentous fungi, based on established standards.[8][9]

-

Preparation of Antifungal Stock Solution:

-

Prepare a stock solution of this compound by dissolving it in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[9]

-

The final concentration of DMSO in the test medium should not exceed a level that affects fungal growth (typically ≤1%).

-

-

Preparation of Microdilution Plates:

-

Using a 96-well flat-bottom microtiter plate, perform two-fold serial dilutions of the this compound stock solution in a standardized liquid medium.[10] RPMI-1640 medium buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0 is commonly used.[10]

-

The final concentration range should be selected to cover the expected MIC values of the test organisms.[10]

-

Include positive control wells (medium with inoculum, no drug) and negative control wells (medium only).

-

-

Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) for 7-10 days to encourage sporulation.[9]

-

Prepare a fungal spore suspension by gently scraping the surface of the culture with a sterile loop in a saline solution containing a wetting agent (e.g., Tween 80).

-

Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard, equivalent to approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer or hemocytometer.

-

Further dilute the suspension in the test medium to achieve the final desired inoculum concentration in the wells (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

-

-

Inoculation and Incubation:

-

Inoculate each well of the microdilution plate with the standardized fungal suspension.

-

Seal the plates or place them in a humidified chamber to prevent evaporation.

-

Incubate the plates at a controlled temperature (e.g., 28°C or 35°C) for a specified period, typically 48 to 72 hours, depending on the growth rate of the fungus.[9][10]

-

-

MIC Endpoint Determination:

-

Read the MIC endpoint visually or with a spectrophotometric plate reader.

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 100% inhibition or ≥80% reduction in turbidity) compared to the positive control well.[11]

-

Conclusion

The biological activity of tetraconazole is clearly enantioselective, with the (R)-(+)-enantiomer exhibiting superior fungicidal efficacy.[1] This enhanced activity is directly linked to its more potent inhibition of the target enzyme, CYP51, a crucial component of the ergosterol biosynthesis pathway in fungi. The in vitro data, although not exhaustive across all fungal species, consistently supports the higher potency of this compound against key agricultural pathogens. A comprehensive understanding of these stereoselective differences is paramount for the development of advanced fungicidal products. The use of the single, more active (+)-enantiomer could lead to reduced application rates, a lower environmental impact, and a more targeted and effective approach to crop protection.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective effects of the chiral fungicide tetraconazole in wheat: Fungicidal activity and degradation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Tetraconazole | C13H11Cl2F4N3O | CID 80277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-vitro Activity of 10 Antifungal Agents against 320 Dermatophyte Strains Using Microdilution Method in Tehran - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes [frontiersin.org]

An In-depth Technical Guide on the Initial Toxicity Studies of (+)-Tetraconazole

Disclaimer: Limited publicly available data exists for the specific toxicity of the (+)-Tetraconazole enantiomer. The following guide summarizes the initial toxicity studies conducted on racemic Tetraconazole (B1682234), which is a mixture of its enantiomers. This information is provided as the best available proxy for understanding the potential toxicity of the (+)-enantiomer, supplemented with findings on the differential activity of the enantiomers.

Executive Summary

Tetraconazole is a triazole fungicide utilized for the control of powdery mildew.[1] As a chiral compound, it exists in two enantiomeric forms: this compound and (-)-Tetraconazole. While research indicates that the (R)-(+)-tetraconazole enantiomer exhibits greater fungicidal activity than the (S)-(-)-tetraconazole form, comprehensive toxicity studies have predominantly been conducted on the racemic mixture.[2] This guide provides a detailed overview of the initial toxicity profile of racemic tetraconazole, covering acute, sub-chronic, and genotoxicity studies. The primary target organs identified in toxicity studies are the liver and kidneys.[3][4]

Acute Toxicity

Tetraconazole demonstrates low acute toxicity via oral, dermal, and inhalation routes of exposure.[1][3]

Data Presentation: Acute Toxicity of Racemic Tetraconazole

| Study Type | Species | Route | LD50/LC50 | Toxicity Category | Reference |

| Acute Oral Toxicity | Rat (male) | Oral | 1248 mg/kg bw | Low | [1] |

| Acute Oral Toxicity | Rat (female) | Oral | 1031 mg/kg bw | Low | [1] |

| Acute Dermal Toxicity | Rat | Dermal | > 2000 mg/kg bw | Low | [1][5] |

| Acute Inhalation Toxicity | Rat | Inhalation | > 3660 mg/m³ | Low | [1][5] |

| Skin Irritation | Rabbit | Dermal | Not an irritant | - | [1][3] |

| Eye Irritation | Rabbit | Ocular | Slight irritant | - | [1][3] |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | - | [1][3] |

Experimental Protocols: Key Acute Toxicity Studies

-

Acute Oral Toxicity (Up-and-Down Procedure):

-

Test System: Sprague-Dawley rats, typically 5-8 weeks old.

-

Methodology: Animals are fasted overnight prior to dosing. A single oral dose of tetraconazole is administered using a gavage needle. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previously dosed animal. This method allows for the estimation of the LD50 with a reduced number of animals.

-

Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days post-dosing. Body weight is recorded at regular intervals. A gross necropsy is performed on all animals at the end of the study.

-

-

Acute Dermal Toxicity:

-

Test System: New Zealand White rabbits.

-

Methodology: A single dose of tetraconazole is applied to a shaved area of the back (at least 10% of the body surface area). The application site is covered with a gauze patch and an occlusive dressing for 24 hours.

-

Observations: The animals are observed for signs of systemic toxicity and local skin reactions for 14 days.

-

Sub-Chronic Toxicity

Repeated exposure to tetraconazole in sub-chronic studies has identified the liver as a primary target organ.[1][3]

Data Presentation: Sub-Chronic Toxicity of Racemic Tetraconazole

| Study Duration | Species | Route | NOAEL | LOAEL | Key Findings | Reference |

| 13-Week | Mice | Dietary | 5 ppm | 25 ppm | Increased liver weights, hepatocyte enlargement. | [1] |

| 1-Year | Dogs | Dietary | 90 ppm | 360 ppm | Body weight loss, increased kidney weights. | [1][4] |

| 2-Year | Rats | Dietary | 10 ppm (0.4 mg/kg bw/day) | - | - | [1][6] |

Experimental Protocols: Key Sub-Chronic Toxicity Study

-

90-Day Oral Toxicity Study in Rodents:

-

Test System: Wistar rats.

-

Methodology: Tetraconazole is administered daily in the diet at various concentrations to different groups of animals for 90 days. A control group receives the vehicle diet.

-

Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored throughout the study.

-

Pathology: At the end of the study, a full necropsy is performed. Organ weights are recorded, and a comprehensive histopathological examination of tissues is conducted.

-

Genotoxicity

Standard genotoxicity assays indicate that tetraconazole is not mutagenic or genotoxic.[1][4][6]

Data Presentation: Genotoxicity of Racemic Tetraconazole

| Assay | Test System | Result | Reference |

| Ames Test | S. typhimurium | Not Mutagenic | [1] |

| In vitro Chromosome Aberration | Human Lymphocytes | Negative | [4] |

| In vivo Micronucleus Assay | Mouse Bone Marrow | Negative | [4] |

Experimental Protocols: Key Genotoxicity Assays

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Test System: Various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 mix).

-

Methodology: The tester strains are exposed to tetraconazole at a range of concentrations. The number of revertant colonies (mutated back to a prototrophic state) is counted and compared to the control.

-

Interpretation: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.[7]

-

-

In Vitro Mammalian Chromosomal Aberration Test:

-

Test System: Cultured mammalian cells, such as human lymphocytes or Chinese Hamster Ovary (CHO) cells.

-

Methodology: Cells are exposed to tetraconazole with and without metabolic activation. After a suitable treatment period, cells are harvested, and metaphase chromosomes are examined for structural aberrations.

-

-

In Vivo Mammalian Erythrocyte Micronucleus Test:

-

Test System: Rodents, typically mice or rats.

-

Methodology: Animals are dosed with tetraconazole, usually via oral gavage or intraperitoneal injection. Bone marrow or peripheral blood is collected at appropriate time points, and immature erythrocytes are analyzed for the presence of micronuclei.

-

Enantiomer-Specific Information

While comprehensive toxicity data for this compound is lacking, studies on its fungicidal activity and environmental fate provide important context.

-

Fungicidal Activity: The (R)-(+)-tetraconazole enantiomer has been shown to have a significantly higher fungicidal activity against certain plant pathogens compared to the (S)-(-)-tetraconazole enantiomer.[2]

-

Stereoselective Degradation: Environmental degradation of tetraconazole can be stereoselective, with different enantiomers degrading at different rates in various environmental compartments.[2]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for triazole fungicides like tetraconazole is the inhibition of ergosterol (B1671047) biosynthesis in fungi.[3][8] While the direct toxicological mechanism in mammals is not fully elucidated, it is known that some triazoles can be hepatotoxic.[3] One proposed mechanism for triazole-induced genotoxicity is through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage.[7]

Diagram: Fungicide-Induced Oxidative Stress Pathway

Caption: Fungicide-induced oxidative stress pathway leading to DNA damage.

Diagram: General Experimental Workflow for Genotoxicity Assessment

Caption: A general workflow for assessing the genotoxicity of a compound.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. Enantioselective effects of the chiral fungicide tetraconazole in wheat: Fungicidal activity and degradation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Federal Register :: Tetraconazole; Pesticide Tolerances [federalregister.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fsc.go.jp [fsc.go.jp]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacodynamics and Toxicity of Terconazole_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: High-Throughput Analysis of (+)-Tetraconazole in Wheat using UPLC-MS/MS

Abstract

This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of (+)-Tetraconazole in wheat matrices. The protocol employs a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, ensuring high recovery and removal of matrix interferences. The UPLC system provides rapid and efficient separation, while the MS/MS detector in Multiple Reaction Monitoring (MRM) mode offers excellent selectivity and sensitivity for the accurate quantification of tetraconazole (B1682234). This method is suitable for high-throughput screening of tetraconazole residues in wheat to ensure compliance with regulatory limits.

Introduction

Tetraconazole is a broad-spectrum triazole fungicide used to control various fungal diseases in crops, including wheat. Due to its potential risks to human health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for tetraconazole in food commodities. Therefore, a reliable and sensitive analytical method for the routine monitoring of tetraconazole residues in wheat is essential. This application note details a validated UPLC-MS/MS method that is both rapid and robust, making it ideal for food safety and quality control laboratories.

Experimental Protocols

Sample Preparation (QuEChERS Method)

A modified QuEChERS method is employed for the extraction and cleanup of tetraconazole from wheat samples.[1]

a. Materials and Reagents:

-

Homogenized wheat flour sample

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Water, LC-MS grade

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene (B1209903) centrifuge tubes

-

15 mL polypropylene centrifuge tubes

b. Extraction Procedure:

-

Weigh 10 g of the homogenized wheat flour sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the sample.

-

Add 10 mL of acetonitrile.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

a. Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

b. UPLC Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient Program:

-

0-1 min: 95% A

-

1-5 min: Linear gradient to 5% A

-

5-6 min: Hold at 5% A

-

6-6.1 min: Return to 95% A

-

6.1-8 min: Column re-equilibration

-

c. MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Gas Flow:

-

Cone Gas: 50 L/hr

-

Desolvation Gas: 800 L/hr

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

d. MRM Transitions for Tetraconazole:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Tetraconazole (Quantifier) | 372.0 | 70.1 | 0.05 | 41 | 20 |

| Tetraconazole (Qualifier) | 372.0 | 159.0 | 0.05 | 41 | 30 |

Data Presentation

The UPLC-MS/MS method was validated for its performance in the analysis of tetraconazole in wheat. The following table summarizes the quantitative data obtained. A QuEChERS multiresidue method based on liquid chromatography (LC) coupled to tandem mass spectrometry (MS/MS) detection was validated for parent tetraconazole in dry commodities like wheat with a limit of quantification (LOQ) of 0.01 mg/kg.[2] For many pesticides in wheat flour, a limit of quantification of 3.6 µg/kg has been established with recoveries ranging from 70 to 120% and intraday and interday precision values ≤20% expressed as RSDs.[1]

Table 1: Method Validation Parameters for Tetraconazole in Wheat

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Recovery (%) | 85 - 110 |

| Repeatability (RSD, %) | < 15 |

| Limit of Detection (LOD) | 0.003 mg/kg |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

Visualizations

Caption: Experimental workflow for the analysis of tetraconazole in wheat.

Caption: Principle of UPLC-MS/MS analysis for tetraconazole.

Conclusion

The developed UPLC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound in wheat. The use of the QuEChERS protocol for sample preparation ensures effective extraction and cleanup, minimizing matrix effects. The method meets the typical validation criteria for pesticide residue analysis and can be readily implemented in routine monitoring laboratories to ensure food safety and compliance with regulatory standards.

References

- 1. Development and Validation of a Multiresidue Method for the Determination of Pesticides in Dry Samples (Rice and Wheat Flour) Using Liquid Chromatography/Triple Quadrupole Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of the existing maximum residue levels for tetraconazole according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Enantioselective Separation of Tetraconazole Isomers

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Tetraconazole (B1682234), a broad-spectrum triazole fungicide, possesses a single chiral center, leading to the existence of two enantiomers, (+)-R- and (-)-S-tetraconazole.[1] These enantiomers can exhibit distinct biological activities and degradation profiles in the environment.[1] Notably, the (R)-(+)-enantiomer has been shown to have greater fungicidal activity against certain pathogens compared to its (S)-(-) counterpart.[1][2] Consequently, the enantioselective separation and quantification of tetraconazole isomers are critical for accurate environmental risk assessment, ensuring food safety, and for regulatory compliance.[1]

This document provides a detailed protocol for the enantioselective separation of tetraconazole isomers using High-Performance Liquid Chromatography (HPLC), a robust and sensitive technique for chiral separations.[1] The presented methodologies are based on the use of polysaccharide-based chiral stationary phases (CSPs), which have demonstrated excellent performance in resolving tetraconazole enantiomers.[1]

Quantitative Data Summary

The following table summarizes the key parameters from established HPLC methods for the enantioselective separation of tetraconazole.

| Parameter | Method 1 | Method 2 |

| Chiral Stationary Phase (CSP) | Cellulose tris-(4-methylbenzoate) | Cellulose tris(3-chloro-4-methylphenylcarbamate) (Lux Cellulose-2) |

| Mobile Phase | n-hexane:ethanol (B145695) (90:10, v/v) | methanol:0.1% formic acid (70:30, v/v) |

| Flow Rate | 0.8 mL/min | 0.3 mL/min |

| Column Temperature | 20°C | Not Specified |

| Detection Wavelength | Diode Array Detector (DAD) | UV at 280 nm |

| Linearity Range | 0.5 - 50 µg/mL | Not Specified |

| Limit of Detection (LOD) | Plant: 0.06 µg/g, Soil: 0.12 µg/g | Not Specified |

| Mean Recoveries | >85% | Not Specified |

| Reference | [3] | [4][5] |

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the enantioselective HPLC analysis of tetraconazole.

Equipment and Reagents

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector or UV detector).

-

Chiral column as specified in the methods above (e.g., Cellulose tris-(4-methylbenzoate) or Lux Cellulose-2).

-

Analytical balance.

-

Volumetric flasks, pipettes, and syringes.

-

Syringe filters (0.45 µm).

-

HPLC-grade n-hexane.

-

HPLC-grade ethanol.

-

HPLC-grade methanol.

-

Formic acid.

-

Tetraconazole racemic standard.

Standard Solution Preparation

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of racemic tetraconazole standard and dissolve it in a suitable solvent (e.g., ethanol or methanol) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 20, 50 µg/mL).

Sample Preparation (General Guideline)

For complex matrices such as soil or plant samples, a sample extraction and clean-up procedure like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended.[2][5]

-

Extraction: Homogenize the sample and extract with an appropriate solvent (e.g., acetonitrile).

-

Partitioning: Add salts such as magnesium sulfate (B86663) and sodium chloride to induce phase separation.

-

Clean-up: Use a dispersive solid-phase extraction (d-SPE) step with appropriate sorbents to remove interfering matrix components.

-

Final Preparation: Evaporate the solvent and reconstitute the residue in the mobile phase. Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.

HPLC Analysis Protocol (Based on Method 1)

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and ethanol in a 90:10 (v/v) ratio.[1][3] Degas the mobile phase using sonication or vacuum filtration before use.[1]

-

System Equilibration: Set the column temperature to 20°C. Equilibrate the chiral column with the mobile phase at a flow rate of 0.8 mL/min for at least 30 minutes, or until a stable baseline is achieved.[1][3]

-

Injection: Inject a blank (mobile phase) to ensure the system is free from contaminants.[1]

-

Standard Analysis: Inject the racemic tetraconazole standard solution to determine the retention times of the two enantiomers.

-

Calibration Curve: Inject the series of working standard solutions to construct a calibration curve by plotting peak area against concentration for each enantiomer.

-

Sample Analysis: Inject the prepared sample extracts.

-

Data Analysis: Identify and integrate the peaks corresponding to the tetraconazole enantiomers in the sample chromatograms. Quantify the concentration of each enantiomer using the calibration curve.[1]

Visualizations

Experimental Workflow for Enantioselective Separation

Caption: Workflow for the enantioselective HPLC analysis of tetraconazole.

Logical Relationships in Chiral HPLC Separation

Caption: Key components and their relationship in chiral HPLC separation.

References

- 1. benchchem.com [benchchem.com]

- 2. Enantioselective effects of the chiral fungicide tetraconazole in wheat: Fungicidal activity and degradation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective determination of triazole fungice tetraconazole by chiral high-performance liquid chromatography and its application to pharmacokinetic study in cucumber, muskmelon, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for (+)-Tetraconazole in the Control of Wheat Pathogens

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (+)-Tetraconazole for managing key fungal diseases in wheat. This document details its mechanism of action, efficacy against various pathogens, and protocols for experimental evaluation.

Introduction

Tetraconazole is a broad-spectrum, systemic triazole fungicide used to control a wide range of fungal diseases in various crops, including wheat. As a chiral compound, it exists as two enantiomers: (R)-(+)-tetraconazole and (S)-(-)-tetraconazole. Research has indicated that the fungicidal activity is often stereoselective, with one enantiomer exhibiting greater efficacy. Notably, (R)-(+)-tetraconazole has demonstrated higher activity against certain wheat pathogens compared to its (S)-(-) counterpart, making it a compound of significant interest for targeted disease control strategies.[1]

Mechanism of Action

Tetraconazole, like other triazole fungicides, acts as a demethylation inhibitor (DMI). Its primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047). Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its integrity and fluidity. By disrupting ergosterol production, this compound compromises the fungal cell membrane, leading to growth inhibition and eventual cell death.

Efficacy Data

The fungicidal activity of this compound has been evaluated against several key wheat pathogens. The following tables summarize the available quantitative data on its efficacy.

Table 1: Enantioselective Fungicidal Activity of Tetraconazole

| Pathogen | Enantiomer | Relative Activity vs. (S)-(-)-Tetraconazole | Reference |

| Rhizoctonia cerealis | (R)-(+)-Tetraconazole | ~1.49 - 1.98 times greater | [1] |

| Fusarium graminearum | (R)-(+)-Tetraconazole | ~1.49 - 1.98 times greater | [1] |

Table 2: Efficacy of Tetraconazole (Racemic Mixture) Against Wheat Powdery Mildew (Blumeria graminis f.sp. tritici)

| Treatment | Average Disease Severity (%) | Control Efficiency (%) | Reference |

| Untreated Control | 33.9 | - | |

| Tetraconazole | 4.3 | 87.3 |

Table 3: Efficacy of Tetraconazole (Racemic Mixture) Against Fusarium Head Blight (FHB)

| Fungicide Treatment | FHB Severity Reduction (%) | Reference |

| Tetraconazole | Significant reduction, but less than other fungicides like tebuconazole (B1682727) + azoxystrobin (B1666510) and cyproconazole (B39007) + prochloraz | [2] |

Note: Specific EC50 values for this compound against a broad range of wheat pathogens are not widely available in public literature. The data presented for powdery mildew and FHB are for the racemic mixture of tetraconazole.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the efficacy of this compound. The following are generalized protocols for key experiments.

In Vitro Efficacy Testing: Determination of EC50 Values